2-fluoropent-4-enoic Acid

Description

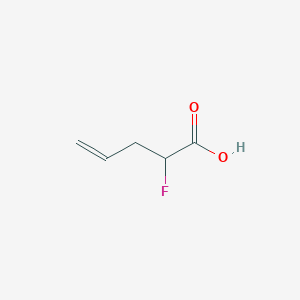

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoropent-4-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO2/c1-2-3-4(6)5(7)8/h2,4H,1,3H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZKRBMFWHADHHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Fluoropent 4 Enoic Acid and Analogues

Enantioselective Synthesis Strategies

The creation of the chiral center in 2-fluoropent-4-enoic acid and its analogues requires sophisticated asymmetric synthesis techniques. These strategies are designed to control the three-dimensional arrangement of atoms, leading to the desired enantiomer with high purity. Key approaches include the use of chiral auxiliaries to direct stereoselective alkylations, the application of asymmetric catalysts, chemo-enzymatic resolutions, and stereocontrolled rearrangement reactions.

Chiral Auxiliary-Mediated Alkylation Approaches

One of the most robust and widely employed methods for asymmetric α-alkylation of carboxylic acid derivatives involves the use of a chiral auxiliary. This strategy entails the temporary attachment of a chiral molecule to the substrate, which directs the approach of an incoming electrophile to one of the two prochiral faces of the enolate, leading to a diastereoselective bond formation. Subsequent removal of the auxiliary reveals the enantioenriched product.

Camphor (B46023) and its derivatives are popular chiral auxiliaries due to their rigid bicyclic structure, which provides a well-defined steric environment for asymmetric induction. figshare.comnih.gov In the context of amino acid synthesis, imines derived from camphor and glycine (B1666218) or alanine (B10760859) esters have proven to be effective chiral nucleophilic equivalents.

The general approach involves the deprotonation of the camphor-derived imine of a glycine or alanine ester to form a chiral enolate. This enolate is then reacted with an electrophile, such as an allyl halide. The bulky camphor skeleton effectively shields one face of the enolate, forcing the electrophile to attack from the less hindered side, thus establishing the new stereocenter with a high degree of diastereoselectivity. acs.orgnih.gov Subsequent hydrolysis of the imine and the ester functionalities yields the desired α-amino acid analogue, and the camphor auxiliary can often be recovered. acs.org

The diastereoselectivity of these alkylation reactions has been found to be dependent on several factors, including the electronic properties of the alkylating agent, the metal cation of the enolate, and the presence of cosolvents. nih.govresearchgate.net For instance, alkylation of the (R)-camphor imine of tert-butyl glycinate (B8599266) with allylic halides typically affords high diastereomeric excesses, as the π-system of the electrophile can interact with the imine in the transition state, further enhancing facial discrimination. researchgate.net

Below is a table summarizing the diastereoselective alkylation of a chiral tricyclic iminolactone derived from (1R)-(+)-camphor, demonstrating the efficacy of this approach for synthesizing various α-amino acids.

| Electrophile | Product | Yield (%) | Diastereomeric Excess (%) |

| CH₃I | α-Methylated product | 96 | >98 |

| C₂H₅I | α-Ethylated product | 92 | >98 |

| Allyl Bromide | α-Allylated product | 81 | >98 |

| Benzyl Bromide | α-Benzylated product | 74 | >98 |

| Data sourced from studies on camphor-derived tricyclic iminolactones as glycine equivalents. acs.org |

Extending the chiral auxiliary-mediated alkylation methodology to include fluorinated electrophiles, such as fluoroallyl halides and tosylates, provides a direct route to compounds like this compound. The introduction of fluorine into the electrophile can, however, alter its reactivity and the stereochemical course of the reaction.

The alkylation of chiral equivalents of nucleophilic glycine and alanine with fluorinated alkylating agents has been successfully demonstrated for the synthesis of ω-trifluoromethyl-containing amino acids. nih.gov These reactions proceed with high yields and excellent diastereoselectivity, indicating that the presence of fluorine does not impede the stereodirecting ability of the chiral auxiliary. nih.govresearchgate.net

While specific examples detailing the alkylation with 3-fluoroallyl bromide to produce the direct precursor to this compound are not abundant in the literature, the principles established with other fluorinated electrophiles and allyl halides strongly support the feasibility of this approach. The reaction would involve the formation of a chiral enolate from a glycine derivative bearing a chiral auxiliary, followed by its reaction with a suitable fluoroallyl electrophile. The stereochemical outcome would be dictated by the chiral auxiliary, leading to a diastereomerically enriched product that can be subsequently hydrolyzed to the target acid.

The following table presents data on the asymmetric synthesis of linear ω-trifluoromethyl-containing amino acids, illustrating the high diastereoselectivity achievable with fluorinated electrophiles.

| Chiral Auxiliary System | Electrophile | Yield (%) | Diastereoselectivity (dr) |

| Ni(II) complex of (S)-BPB-Gly | CF₃(CH₂)₂I | 85 | 99:1 |

| Ni(II) complex of (S)-BPB-Gly | CF₃(CH₂)₃I | 90 | 99:1 |

| Ni(II) complex of (S)-BPB-Ala | CF₃(CH₂)₂I | 83 | 98:2 |

| Ni(II) complex of (S)-BPB-Ala | CF₃(CH₂)₃I | 86 | 99:1 |

| (S)-BPB = N-(2-benzoylphenyl)-1-benzylproline. Data adapted from studies on the alkylation of chiral equivalents of nucleophilic glycine and alanine. nih.govresearchgate.net |

Asymmetric Alkylation with Fluorovinyl Precursors

The use of fluorovinyl precursors in asymmetric synthesis offers another pathway to fluorinated molecules. These precursors can act as either nucleophiles or electrophiles. For the synthesis of this compound analogues, a strategy involving the asymmetric conjugate addition of a nucleophile to an α-fluoro-α,β-unsaturated ester, followed by trapping of the resulting enolate, is a plausible approach.

For instance, the enantioselective synthesis of α-fluoro-β³-amino esters has been achieved through a tandem conjugate addition-fluorination sequence performed on α,β-unsaturated esters. figshare.comfigshare.com This methodology utilizes an enantiopure lithium amide to add to the unsaturated ester, creating a chiral enolate which is then trapped by an electrophilic fluorinating agent. This demonstrates the ability to control the stereochemistry at the α-position relative to a newly formed stereocenter at the β-position.

A related strategy could involve the asymmetric conjugate addition of a suitable nucleophile to a vinyl fluoride (B91410) acceptor. While less common, the development of methods for the enantioselective synthesis of β-fluoro Michael acceptors is an active area of research. researchgate.net

The table below shows the results of a tandem conjugate addition-fluorination for the synthesis of α-fluoro-β³-amino esters, highlighting the high diastereoselectivity that can be achieved.

| Substrate (Unsaturated Ester) | Diastereomeric Ratio (dr) | Yield (%) |

| Methyl crotonate | 95:5 | 92 |

| Methyl cinnamate | >99:1 | 99 |

| Methyl 3-methylcrotonate | 80:20 | 99 |

| Methyl 3-(naphthalen-2-yl)acrylate | >99:1 | 99 |

| Data from studies on the enantioselective synthesis of α-fluoro-β³-amino esters. figshare.com |

Chemo-Enzymatic Approaches to Enantioenriched Structures

Chemo-enzymatic methods combine the selectivity of enzymatic transformations with the versatility of chemical synthesis to afford highly enantioenriched products. For the synthesis of chiral fluorinated carboxylic acids, lipase-catalyzed kinetic resolution is a particularly powerful strategy. nih.gov

In a typical kinetic resolution, a racemic mixture of a fluorinated ester is subjected to hydrolysis catalyzed by a lipase. The enzyme selectively catalyzes the hydrolysis of one enantiomer at a much faster rate than the other, leading to a mixture of an enantioenriched acid and the unreacted, enantioenriched ester. These can then be separated. This method has been successfully applied to the resolution of various fluorinated β-amino acid enantiomers, achieving excellent enantiomeric excesses (≥99%) and good chemical yields (>48%). nih.gov

Dynamic kinetic resolution (DKR) is an advancement over conventional kinetic resolution, offering a theoretical yield of 100% for the desired enantiomer. In DKR, the enzymatic resolution is coupled with an in situ racemization of the slower-reacting enantiomer. This ensures that the entire substrate pool is converted into a single, desired enantiomer. Chemo-enzymatic DKR has been effectively used for α-trifluoromethylated amines. nih.govrsc.orgnih.gov

Another enzymatic strategy is the desymmetrization of prochiral or meso compounds. For example, a meso-difluorinated diol or diester can be selectively transformed by an enzyme to yield a single enantiomer of a chiral product. Lipases are frequently used for the desymmetrization of meso-diols through selective acylation or hydrolysis of meso-diesters. mdpi.comsemanticscholar.org

The following table summarizes the results of a lipase-catalyzed hydrolysis for the resolution of fluorinated β-amino carboxylic ester hydrochlorides.

| Racemic Ester | Product (S)-Amino Acid | Unreacted (R)-Ester | Enantiomeric Excess (ee %) of (S)-Acid | Enantiomeric Excess (ee %) of (R)-Ester |

| Ethyl 3-amino-3-(2-fluorophenyl)propanoate | 49% yield | 49% yield | ≥99 | ≥99 |

| Ethyl 3-amino-3-(3-fluorophenyl)propanoate | 48% yield | 49% yield | ≥99 | ≥99 |

| Ethyl 3-amino-3-(4-fluorophenyl)propanoate | 49% yield | 48% yield | ≥99 | ≥99 |

| Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate | 48% yield | 49% yield | ≥99 | ≥99 |

| Catalyst: Lipase PSIM (from Burkholderia cepacia). Data adapted from studies on the efficient synthesis of new fluorinated β-amino acid enantiomers. nih.gov |

Stereocontrolled Rearrangement Reactions for Olefinic Fluorinated Systems

Sigmatropic rearrangements, particularly the Ireland-Claisen rearrangement, are powerful tools for the stereocontrolled synthesis of γ,δ-unsaturated carboxylic acids. chem-station.com This reaction involves the nih.govnih.gov-sigmatropic rearrangement of an allylic ester enolate (or its silyl (B83357) ketene (B1206846) acetal (B89532) derivative) to form a new C-C bond and set up to two new stereocenters with a high degree of stereocontrol. chem-station.comcore.ac.ukkisti.re.kr

The application of the Ireland-Claisen rearrangement to the synthesis of α-fluoro-γ,δ-unsaturated carboxylic acids has been systematically investigated. acs.orgresearchgate.net The stereochemical outcome of the rearrangement is highly dependent on the geometry of the intermediate enolate, which can often be controlled by the choice of base and solvent. For instance, the use of KN(SiMe₃)₂ in toluene (B28343) has been shown to favor the formation of the (Z)-enolate, which then rearranges through a chair-like transition state to afford the product with high diastereoselectivity. acs.org The chirality present in the allylic alcohol fragment is effectively transferred to the α and β positions of the resulting carboxylic acid. chem-station.com

This methodology is directly applicable to the synthesis of this compound and its analogues. Starting from an allylic α-fluoroacetate, the Ireland-Claisen rearrangement provides a convergent and highly stereoselective route to the target molecule.

The table below illustrates the effect of base and solvent on the diastereoselectivity of the Ireland-Claisen rearrangement of an α-fluoro ester.

| Substrate (Allylic α-fluoroacetate) | Base/Solvent | Yield (%) | Diastereomeric Ratio (dr) |

| (E)-cinnamyl 2-fluoropropanoate | KN(SiMe₃)₂ / Toluene | 81 | 19:1 |

| (E)-cinnamyl 2-fluoropropanoate | LDA / THF | 75 | 1:1.2 |

| (Z)-cinnamyl 2-fluoropropanoate | KN(SiMe₃)₂ / Toluene | 85 | >25:1 |

| (Z)-cinnamyl 2-fluoropropanoate | LDA / THF | 65 | 1:2.5 |

| Data sourced from a systematic investigation of the Ireland-Claisen rearrangement of α-fluoro esters. acs.org |

Aza-Cope Rearrangements in Fluorinated Heterocycles

The aza-Cope rearrangement is a heteroatom variant of the Cope rearrangement, involving a nitrogen atom within the 1,5-diene system. wikipedia.org These rearrangements are valuable for the synthesis of nitrogen-containing heterocycles. tcichemicals.com The cationic 2-aza-Cope rearrangement is particularly facile and often occurs at temperatures 100-200 °C lower than the all-carbon Cope rearrangement. wikipedia.org A synthetically powerful variant is the tandem aza-Cope/Mannich reaction, which provides access to complex, acyl-substituted pyrrolidines. wikipedia.orgchem-station.com

The general classification of aza-Cope rearrangements is based on the position of the nitrogen atom in the rearranging framework. wikipedia.org The reaction typically proceeds through a chair-like transition state, leading to high stereospecificity. chem-station.com

The application of the aza-Cope rearrangement to the synthesis of fluorinated heterocycles related to this compound would involve designing a substrate where a fluorine atom is strategically placed. For instance, a fluorinated N-allyl enamine could potentially undergo a 3-aza-Cope (or aza-Claisen) rearrangement to form a fluorinated γ,δ-unsaturated imine, which could then be hydrolyzed to a corresponding carbonyl compound. The development of catalytic, asymmetric versions of the aza-Cope rearrangement further enhances its utility in constructing chiral fluorinated nitrogen heterocycles. acs.orgacs.org

Development of Novel Fluorination Reagents and Protocols Applicable to Pentenoic Acid Scaffolds

Modern synthetic chemistry has seen the advent of numerous novel fluorinating reagents and protocols that offer milder conditions and greater functional group tolerance compared to traditional methods. researchgate.net While direct fluorination of a pentenoic acid scaffold at the C-2 position is challenging, several advanced strategies could potentially be employed.

One such strategy is the direct β-C(sp³)–H fluorination of carboxylic acids, a method that avoids the need for pre-installed functional groups. chemrxiv.org This approach often utilizes transition-metal catalysis to achieve high selectivity. chemrxiv.org Another emerging area is decarboxylative fluorination, where a carboxylic acid is replaced by a fluorine atom. cdnsciencepub.comnih.gov For instance, silver-catalyzed decarboxylative fluorination using an electrophilic fluorine source like Selectfluor® can generate alkyl radicals from carboxylic acids, which are then trapped by a fluorine source. nih.gov

The application of these methods to a pentenoic acid derivative would require careful consideration of the reactivity of the double bond. The development of chemoselective fluorination protocols that can differentiate between sp² and sp³ C-H bonds is an active area of research.

Table 2: Modern Fluorination Strategies

| Strategy | Description | Potential Application to Pentenoic Acid |

| C-H Fluorination | Direct conversion of a C-H bond to a C-F bond, often using transition metal catalysts. chemrxiv.org | Selective fluorination at the C-2 or C-3 position of the pentenoic acid backbone. |

| Decarboxylative Fluorination | Replacement of a carboxylic acid group with a fluorine atom. cdnsciencepub.comnih.gov | Could be applied to dicarboxylic acid precursors of pentenoic acid derivatives. |

Investigations into the Chemical Reactivity of 2 Fluoropent 4 Enoic Acid Derivatives

Stereochemical Aspects of Chemical Transformations

The presence of a stereocenter at the α-carbon (C2) in 2-fluoropent-4-enoic acid derivatives makes stereoselectivity a critical consideration in their chemical transformations. The outcomes of reactions, in terms of retention, inversion, or racemization at this center, are highly dependent on the reaction mechanism and the nature of the reagents and catalysts employed.

The synthesis of α-fluoro-α,β-unsaturated esters and amides often involves multi-step sequences where the stereochemical integrity of the α-carbon is paramount. Palladium-catalyzed carbonylation reactions of 1-bromo-1-fluoroalkenes have been shown to proceed with a high degree of stereoselectivity. nih.gov For instance, the carboalkoxylation of (E)-1-bromo-1-fluoroalkenes leads predominantly to (Z)-α-fluoro-α,β-unsaturated esters, indicating a stereospecific reaction pathway. nih.gov The observed stereochemistry is often a result of the geometric constraints imposed by the catalyst and the substrate in the transition state.

However, the potential for racemization exists, particularly under conditions that favor the formation of a planar enolate intermediate at the α-carbon. The acidity of the α-proton is enhanced by the adjacent fluorine atom and the carbonyl group, making it susceptible to abstraction by a base. libretexts.org Once the enolate is formed, its planar structure allows for the addition of an electrophile from either face, potentially leading to a mixture of stereoisomers. The extent of racemization versus retention of configuration is therefore a delicate balance of reaction kinetics and the stereoelectronic environment.

| Reaction Type | Substrate | Catalyst/Reagent | Major Product Stereochemistry | Potential for Racemization |

| Palladium-catalyzed carboalkoxylation | (E)-1-bromo-1-fluoroalkenes | Pd(0) complex, CO, Alcohol | (Z)-α-fluoro-α,β-unsaturated esters | Low |

| Base-mediated α-alkylation | 2-fluoro ester | Base (e.g., LDA), Alkyl halide | Mixture of diastereomers | High, via enolate intermediate |

Reactions Involving the Terminal Alkene Moiety and its Regioselectivity

The terminal alkene in this compound derivatives provides a site for a variety of addition reactions. The regioselectivity of these reactions, meaning the preferential addition of a reagent to one carbon atom of the double bond over the other, is influenced by both electronic and steric factors.

Electrophilic addition reactions, such as hydrohalogenation or hydration, are expected to follow Markovnikov's rule, where the electrophile adds to the less substituted carbon (C5) and the nucleophile adds to the more substituted carbon (C4), leading to the formation of a more stable carbocation intermediate at C4. However, the presence of the electron-withdrawing 2-fluoro-ester moiety can influence the electron density of the double bond and potentially alter the regiochemical outcome.

In contrast, radical additions to the terminal alkene are expected to exhibit anti-Markovnikov regioselectivity, with the radical species adding to the C5 position to generate a more stable secondary radical at C4.

Furthermore, the terminal alkene can participate in various metal-catalyzed cross-coupling and addition reactions. For example, hydrofluorination of alkynes catalyzed by gold(I) complexes has been shown to be highly regio- and stereoselective, with directing groups on the substrate playing a crucial role in determining the outcome. nih.gov While this specific reaction is on an alkyne, the principles of directed catalysis can be extended to reactions on the alkene of this compound derivatives, where the carbonyl group could potentially act as a directing group to influence the regioselectivity of additions.

| Reaction Type | Reagent | Expected Major Regioisomer (Addition to C4/C5) | Controlling Factors |

| Electrophilic Addition (e.g., HBr) | HBr | Br at C4, H at C5 (Markovnikov) | Carbocation stability |

| Radical Addition (e.g., HBr, peroxides) | HBr, ROOR | H at C4, Br at C5 (anti-Markovnikov) | Radical stability |

| Directed Hydroamination | Amine, Metal catalyst | Dependent on directing group and catalyst | Coordination of catalyst |

Reactivity Modulations Induced by the Alpha-Fluorine Substituent

The introduction of a fluorine atom at the α-position of pent-4-enoic acid has profound consequences for the molecule's reactivity. alfa-chemistry.com The high electronegativity of fluorine leads to a strong inductive electron-withdrawing effect, which influences several key aspects of the molecule's chemical behavior.

Acidity of the α-Proton: The electron-withdrawing fluorine atom significantly increases the acidity of the α-proton. libretexts.org This makes the formation of an enolate under basic conditions more favorable compared to its non-fluorinated counterpart. This enhanced acidity is a critical factor in reactions involving the α-carbon, such as alkylations and condensations.

Reactivity of the Carbonyl Group: The inductive effect of the α-fluorine atom makes the carbonyl carbon more electrophilic. beilstein-journals.org This enhances its susceptibility to nucleophilic attack. However, the steric bulk of the fluorine atom can, in some cases, hinder the approach of nucleophiles. Computational studies on α-fluoroketones have suggested that conformational effects related to orbital overlap can also play a role in modulating carbonyl reactivity, sometimes leading to a slight decrease in reactivity compared to other α-halo ketones. beilstein-journals.org

Influence on the Alkene Moiety: The electron-withdrawing nature of the 2-fluoro-ester group can decrease the electron density of the terminal double bond, making it less susceptible to electrophilic attack compared to a simple terminal alkene. This deactivation can influence the conditions required for reactions such as epoxidation or dihydroxylation.

| Feature | Effect of α-Fluorine | Consequence |

| Acidity of α-Proton | Increased | Facilitates enolate formation |

| Electrophilicity of Carbonyl Carbon | Increased | Enhances susceptibility to nucleophilic attack |

| Nucleophilicity of Terminal Alkene | Decreased | May require harsher conditions for electrophilic additions |

Enzymatic and Mechanistic Biochemical Research

Mechanism-Based Enzyme Inactivation Studies

Fluorinated compounds analogous to 2-fluoropent-4-enoic acid have been instrumental as mechanism-based inactivators, providing critical insights into enzyme function. These molecules act as "suicide substrates," which are initially processed by the enzyme's catalytic machinery before being converted into a reactive species that irreversibly inactivates the enzyme. nih.gov

Interaction and Inactivation of Gamma-Aminobutyric Acid Aminotransferase (GABA-AT)

Gamma-aminobutyric acid aminotransferase (GABA-AT) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme responsible for the degradation of the inhibitory neurotransmitter GABA. nih.gov Inhibition of this enzyme can raise GABA levels, a therapeutic strategy for neurological conditions. nih.govscispace.com

Several fluorinated analogs of GABA have been shown to be potent mechanism-based inactivators of GABA-AT. nih.gov The general mechanism begins with the formation of a Schiff base between the inactivator and the PLP cofactor in the enzyme's active site. nih.gov The enzyme then proceeds with its normal catalytic cycle, abstracting a proton. nih.gov This leads to tautomerization and the formation of a conjugated system that acts as a Michael acceptor. nih.govnih.gov An active site nucleophile then attacks this acceptor, leading to the covalent and irreversible inactivation of the enzyme. nih.gov

For example, studies on monofluorinated and difluorinated cyclopentanoic acid analogs show they inactivate GABA-AT through the formation of a metabolite that induces a significant conformational change in the enzyme. nih.govscispace.comnorthwestern.edu This change disrupts a critical salt bridge (Glu270-Arg445), allowing a newly formed carboxylate group on the inactivator to form a tight, noncovalent complex with Arg445, effectively shutting down the enzyme. nih.govscispace.comnorthwestern.edu

Analysis of Stoichiometry and Fluoride (B91410) Release in Inactivation Events

A key feature of the inactivation by these fluorinated compounds is the release of fluoride ions, which can be quantitatively measured to understand the reaction's stoichiometry. nih.govscispace.comnih.gov The partition ratio, which is the number of turnover events per inactivation event, provides insight into the efficiency of the inactivator. nih.govresearchgate.net

For (Z)-4-amino-2-fluorobut-2-enoic acid, it has been shown that approximately 750 molecules are turned over for every single inactivation event. nih.govresearchgate.net This process is accompanied by the release of a nearly equivalent number of fluoride ions, confirming that the catalytic cycle proceeds many times before inactivation occurs. nih.govresearchgate.net In contrast, other inactivators exhibit different stoichiometries. Single-turnover experiments with (E)- and (Z)-(1S,3S)-3-amino-4-fluoromethylenyl-1-cyclopentanoic acid showed the release of one fluoride ion per turnover at each active site. scispace.com The difluorinated analog, CPP-115, was found to release both of its fluoride ions during its transformation into a species that tightly binds to the enzyme. nih.gov

| Compound | Partition Ratio (Turnovers/Inactivation) | Fluoride Ions Released per Inactivation Event | Reference |

|---|---|---|---|

| (Z)-4-amino-2-fluorobut-2-enoic acid | ~749 | 708 ± 79 | nih.govresearchgate.net |

| (1S,3S)-3-amino-4-difluoromethylene-1-cyclopentanoic acid (CPP-115) | ~2000 | 2 per turnover | nih.gov |

| (E)/(Z)-(1S,3S)-3-amino-4-fluoromethylenyl-1-cyclopentanoic acid | Not specified | 1 per turnover | scispace.com |

Bioisosteric Relationships and Enzyme Substrate Mimicry

The unique electronic properties of fluorine allow fluorinated molecules to serve as bioisosteres for natural functional groups, mimicking their size and electronics while offering altered metabolic stability and binding properties. mdpi.com

2-Amino-4-fluoropent-4-enoic Acid as an Asparagine Isostere

Bioisosterism is a key strategy in drug design where one functional group is replaced by another to create a new compound with similar biological activity. The vinylidene fluoride moiety (C=CF) has been reported to be an effective mimic of the peptide bond (N–C(O)). mdpi.com This principle can be extended to amino acid side chains. The fluoroalkene group in 2-amino-4-fluoropent-4-enoic acid can be considered a bioisostere for the carboxamide side chain of asparagine. The size and electronic nature of the C=CFH group can mimic the spatial and electronic characteristics of the -C(O)NH2 group, allowing it to potentially interact with asparagine-binding sites in enzymes or receptors.

Exploration in Peptidomimetic Design and Conformational Constraint

Incorporating fluorinated amino acids into peptides is a powerful tool for controlling molecular conformation. nih.gov The strong C-F bond is highly polarized, and this can lead to predictable electrostatic interactions with nearby functional groups, thereby constraining the rotational freedom of the amino acid side chain and the peptide backbone. nih.gov For example, a favorable gauche alignment is often observed between a C-F bond and a neighboring positively charged amine (N+–C–C–F). nih.gov

This ability to impose conformational constraints is highly valuable in peptidomimetic design, where the goal is to create small molecules that mimic the structure and function of a larger peptide. nih.govmdpi.com By locking a peptide into a specific, biologically active conformation, it is possible to enhance its binding affinity and selectivity for a target protein. nih.gov The introduction of fluorinated moieties, such as the one in 2-amino-4-fluoropent-4-enoic acid, can therefore be used to stabilize specific secondary structures like β-turns or helical folds, leading to more potent and stable therapeutic agents. nih.govrsc.org

General Enzymatic Biotransformations of Analogous Fluorinated Carboxylic Acids

Enzymes from various classes have been shown to catalyze reactions involving fluorinated carboxylic acids, demonstrating a degree of metabolic versatility. These biotransformations are often highly dependent on the specific structure of the fluorinated substrate. acs.orgnih.gov

Microbial communities have demonstrated the ability to defluorinate short-chain fluorinated carboxylic acids. acs.orgnih.gov Studies suggest that aerobic defluorination can be initiated by enzymes like acyl-CoA dehydrogenases, which catalyze an HF elimination reaction. acs.org The position of the fluorine atom and the presence of other functional groups, such as unsaturation, are critical for determining whether biotransformation occurs. nih.gov For instance, α,β-unsaturation in fluorinated carboxylic acids is crucial for their biotransformation under anaerobic conditions. nih.gov

Advanced Spectroscopic and Chiral Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-fluoropent-4-enoic acid, a combination of proton (¹H), carbon (¹³C), and fluorine (¹⁹F) NMR is required for a complete structural assignment.

Proton (¹H) and Carbon (¹³C) NMR Techniques

¹H NMR spectroscopy of this compound is expected to reveal distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts, multiplicities (splitting patterns), and coupling constants provide critical information about the connectivity of the carbon skeleton and the relative stereochemistry. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift. The proton at the C2 position, being adjacent to the fluorine atom and the carbonyl group, would exhibit a characteristic doublet of doublets due to coupling with both the fluorine atom and the neighboring methylene protons. The terminal vinyl protons at C5 would show complex splitting patterns typical of an alkene.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The carbonyl carbon of the carboxylic acid would be observed at the lowest field. The carbon atom bonded to the fluorine (C2) would show a large one-bond carbon-fluorine coupling constant (¹J-CF), a key diagnostic feature. The olefinic carbons (C4 and C5) would appear in the typical alkene region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Position | ¹H Chemical Shift (ppm, multiplicity, J in Hz) | ¹³C Chemical Shift (ppm, ¹J-CF in Hz) |

| 1 (COOH) | ~10-12 (br s) | ~170 |

| 2 (CHF) | ~5.0 (dd, J = 48, 8) | ~90 (d, J = 180) |

| 3 (CH₂) | ~2.5 (m) | ~35 |

| 4 (CH=) | ~5.8 (m) | ~130 |

| 5 (=CH₂) | ~5.2 (m) | ~120 |

Note: The data presented in this table are hypothetical and are intended to illustrate the expected NMR characteristics of this compound.

Fluorine (¹⁹F) NMR for Specific Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique that provides specific information about the chemical environment of the fluorine atom. In this compound, the ¹⁹F NMR spectrum is expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal is indicative of the electronic environment around the fluorine atom. Furthermore, the signal will be split into a doublet of triplets due to coupling with the proton at C2 and the two protons at C3, providing further confirmation of the molecular structure.

Mass Spectrometry (MS) for Molecular Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact mass, which can be used to confirm its molecular formula (C₅H₇FO₂).

The electron ionization (EI) mass spectrum would likely show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern would be expected to show characteristic losses, such as the loss of a carboxyl group (-COOH), a fluorine atom (-F), and cleavage of the carbon-carbon bonds. Analysis of these fragments provides valuable information for confirming the structure of the molecule.

Table 2: Predicted Mass Spectrometry Data for this compound

| Fragment | m/z (predicted) | Description |

| [C₅H₇FO₂]⁺ | 118.04 | Molecular Ion (M⁺) |

| [C₄H₆FO]⁺ | 89.04 | Loss of -OH |

| [C₅H₇O₂]⁺ | 99.04 | Loss of -F |

| [C₄H₄F]⁺ | 71.03 | Loss of -COOH |

Note: The m/z values in this table are hypothetical and represent plausible fragmentation pathways for this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. A strong, sharp absorption band around 1700-1725 cm⁻¹ would correspond to the C=O stretch of the carbonyl group. The C=C stretching vibration of the alkene would appear around 1640-1680 cm⁻¹. A C-F stretching vibration would be expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| C=O (Carboxylic Acid) | 1700-1725 | Strong, Sharp |

| C=C (Alkene) | 1640-1680 | Medium |

| C-F (Alkyl Fluoride) | 1000-1400 | Strong |

Note: The wavenumbers presented in this table are typical ranges for the indicated functional groups and serve as a hypothetical representation for this compound.

Chiral Chromatography (e.g., HPLC) and Optical Activity Measurements (e.g., Polarimetry)

This compound possesses a chiral center at the C2 position, meaning it can exist as a pair of enantiomers. The separation and characterization of these enantiomers are crucial.

Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus their separation. A variety of CSPs based on polysaccharides, proteins, or synthetic polymers could be screened to find the optimal conditions for the resolution of the racemic mixture of this compound.

Once separated, the enantiomeric purity of each fraction can be determined. Furthermore, the optical activity of each enantiomer can be measured using a polarimeter. One enantiomer will rotate plane-polarized light in a clockwise direction (+, dextrorotatory), while the other will rotate it in a counter-clockwise direction (-, levorotatory) to the same extent. A racemic mixture, containing equal amounts of both enantiomers, will be optically inactive.

X-ray Diffraction Analysis of Crystalline Derivatives

X-ray diffraction is a powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. To apply this technique to this compound, which may be a liquid or a low-melting solid at room temperature, it would likely be necessary to prepare a crystalline derivative. This could be achieved by forming a salt with a chiral amine or an ester with a chiral alcohol.

Single-crystal X-ray diffraction analysis of a suitable crystalline derivative would provide the absolute configuration (R or S) of the chiral center at C2. This would definitively establish the stereochemistry of the enantiomers and provide precise information on bond lengths, bond angles, and intermolecular interactions within the crystal lattice.

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are indispensable for unraveling the intricate details of reaction mechanisms, providing insights into transition states, reaction energies, and the electronic factors that govern chemical reactivity.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a workhorse of computational chemistry, offering a favorable balance between accuracy and computational cost for studying the reaction pathways of organic molecules. For a molecule like 2-fluoropent-4-enoic acid, DFT calculations could be employed to investigate a variety of potential reactions, such as additions to the double bond, reactions at the carboxylic acid moiety, or elimination reactions.

DFT studies on similar fluorinated alkenes have revealed the significant influence of the fluorine substituent on reaction barriers and regioselectivity. For instance, in electrophilic additions to the double bond, the electron-withdrawing nature of the fluorine atom at the α-position would be expected to influence the stability of any potential carbocationic intermediates. DFT calculations would be able to quantify these effects and predict the most likely reaction pathways.

A hypothetical DFT study on the hydrohalogenation of this compound could, for example, compare the activation energies for the formation of the different possible regioisomers, thus predicting the product distribution.

Table 1: Hypothetical DFT-Calculated Activation Energies for a Reaction involving a Fluorinated Alkene

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Pathway A | TS-A | 25.3 |

| Pathway B | TS-B | 22.1 |

| Pathway C | TS-C | 28.9 |

Note: This data is illustrative and not from a specific study on this compound.

Ab Initio Calculations for Electronic Structure and Reactivity

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameterization, provide a highly accurate description of the electronic structure and reactivity of molecules. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, while computationally more demanding than DFT, can offer benchmark-quality data.

For this compound, ab initio calculations would be invaluable for precisely determining properties such as ionization potential, electron affinity, and the distribution of electron density. These fundamental electronic properties are crucial for understanding the molecule's reactivity. For example, the calculated molecular orbital energies, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), would indicate its susceptibility to nucleophilic or electrophilic attack. The presence of the electronegative fluorine atom is expected to lower the energy of the LUMO, potentially enhancing the electrophilicity of the α-carbon. rsc.org

Molecular Modeling and Conformational Analysis of this compound Scaffolds

The three-dimensional shape of a molecule is intimately linked to its biological activity and physical properties. Molecular modeling and conformational analysis are used to explore the potential shapes (conformers) a molecule can adopt and their relative energies.

For this compound, the key rotatable bonds are the C-C bonds in the pentyl chain and the C-O bond of the carboxylic acid. The presence of the fluorine atom and the carboxylic acid group can lead to specific intramolecular interactions that favor certain conformations. Studies on other fluorinated carboxylic acids have shown that intramolecular hydrogen bonds between the carboxylic proton and the fluorine atom (O-H···F) or between the carbonyl oxygen and a C-H bond can significantly influence conformational preferences. researchgate.net

A systematic conformational search using molecular mechanics or quantum chemical methods would identify the low-energy conformers of this compound. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.

Table 2: Illustrative Conformational Analysis of a Simple Fluorinated Carboxylic Acid

| Conformer | Dihedral Angle (°C-C-C-C) | Relative Energy (kcal/mol) | % Population (298 K) |

|---|---|---|---|

| Anti | 180 | 0.00 | 70 |

| Gauche | 60 | 0.85 | 30 |

Note: This data is for a generic fluorinated carboxylic acid and serves as an example.

Investigation of Fluorine's Electronic Effects on Molecular Structure and Reactivity

The substitution of hydrogen with fluorine imparts profound electronic effects on a molecule due to fluorine's high electronegativity and the strength of the C-F bond. These effects can be broadly categorized as inductive and stereoelectronic.

The strong electron-withdrawing inductive effect of fluorine (-I effect) in this compound will polarize the C-F bond, creating a partial positive charge on the α-carbon. This has a significant impact on the acidity of the carboxylic acid proton, with the pKa of this compound expected to be lower (i.e., more acidic) than that of pent-4-enoic acid.

Stereoelectronic effects, such as hyperconjugation involving the C-F bond, can also play a crucial role in determining the molecule's conformation and reactivity. For instance, the gauche effect, where a gauche conformation is favored over an anti conformation in certain fluorinated systems, is a well-documented stereoelectronic phenomenon. semanticscholar.org The interplay of these electronic effects ultimately governs the molecule's reactivity in various chemical transformations.

Theoretical Prediction of Enzyme-Ligand Interactions and Binding Modes

Fluorinated compounds are of great interest in drug design, and theoretical methods are widely used to predict how they might interact with biological targets such as enzymes. If this compound were to be investigated as a potential enzyme inhibitor, computational docking and molecular dynamics simulations would be employed to predict its binding mode and affinity.

Molecular docking simulations would place the molecule into the active site of a target enzyme to identify plausible binding poses. These simulations would take into account steric and electrostatic complementarity between the ligand and the protein. The fluorine atom can participate in favorable interactions within a protein active site, including hydrogen bonds with backbone N-H groups or interactions with water molecules in the binding pocket. nih.gov

For more accurate predictions of binding affinity, methods like Free Energy Perturbation (FEP) calculations can be used. nih.gov These computationally intensive simulations calculate the change in free energy when a ligand binds to a protein, providing a quantitative measure of the binding strength. Such predictions can be invaluable in the early stages of drug discovery for prioritizing compounds for synthesis and experimental testing.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Synthesis and Exploration of Derivatives and Stereoisomers of 2 Fluoropent 4 Enoic Acid

Methodologies for Chiral Resolution and Enantiomeric Enrichment

The presence of a stereocenter at the C2 position of 2-fluoropent-4-enoic acid means it exists as a pair of enantiomers. The separation of these enantiomers, or chiral resolution, is critical as they often exhibit different biological activities. Several established methodologies can be applied to resolve such racemic carboxylic acids.

One of the most traditional and effective methods involves the formation of diastereomeric salts. This process entails reacting the racemic acid with a single enantiomer of a chiral base (a resolving agent). The resulting salts, being diastereomers, have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Subsequent acidification of the separated diastereomeric salts regenerates the individual, enantiomerically enriched carboxylic acids.

Enzymatic resolution offers a highly selective alternative. Lipases, for instance, can catalyze the esterification of a racemic acid with an alcohol, often showing a strong preference for one enantiomer over the other. This results in a mixture of an ester (from one enantiomer) and the unreacted acid (the other enantiomer), which can then be separated using standard chemical techniques.

Chromatographic methods are also powerful tools for enantiomeric separation. Chiral High-Performance Liquid Chromatography (HPLC) utilizes a stationary phase that is itself chiral. mdpi.com As the racemic mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase, leading to different retention times and enabling their separation. mdpi.com This technique was successfully used for the resolution of racemic mixtures of (±)-4-nitropropranolol and (±)-7-nitropropranolol. mdpi.com

Co-crystallization is another technique that has been used for the resolution of optical isomers, as demonstrated with 4-amino-p-chlorobutyric acid lactam. researchgate.net This method relies on complex formation through processes like hydrogen bonding to achieve enantioselectivity. researchgate.net

Table 1: Methodologies for Chiral Resolution| Methodology | Principle | Key Steps | Example Application (Analogous Compounds) |

|---|---|---|---|

| Diastereomeric Salt Formation | Conversion of enantiomers into diastereomers with different physical properties. | 1. Reaction with a chiral resolving agent (e.g., chiral amine). 2. Separation of diastereomeric salts by fractional crystallization. 3. Regeneration of enantiomerically pure acid. | Widely used for resolution of chiral carboxylic acids. |

| Enzymatic Resolution | Enzyme-catalyzed reaction that selectively converts one enantiomer. | 1. Incubation of racemate with an enzyme (e.g., lipase) and a co-substrate. 2. Separation of the product from the unreacted enantiomer. | Resolution of 2-[4-(isopropyloxy)-phenyl]-propionic acid. researchgate.net |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | 1. Injection of racemic mixture onto a chiral column. 2. Elution with a mobile phase, leading to separation based on retention time. | Resolution of (±)-4-nitropropranolol and (±)-7-nitropropranolol. mdpi.com |

| Co-crystallization | Formation of a crystalline complex with a chiral resolving agent. | 1. Co-crystallizing the racemate with a chiral host. 2. Physical separation of the desired crystals. | Resolution of 4-amino-p-chlorobutyric acid lactam. researchgate.net |

Design and Synthesis of Alpha-Methylated and Other Substituted Analogues

The synthesis of analogues of this compound, particularly those with substitutions at the alpha-carbon (C2), is a key strategy for modulating its chemical and biological properties. Alpha-methylation, for example, can introduce conformational constraints and increase metabolic stability. nih.gov

A common strategy for alpha-alkylation of carboxylic acids involves the formation of an enolate or its equivalent. This can be achieved by deprotonating the alpha-carbon using a strong base, such as Lithium Diisopropylamide (LDA). The resulting enolate is a potent nucleophile that can react with an electrophile, like methyl iodide, to form the alpha-methylated product. This approach has been successfully applied in the stereospecific synthesis of α-methyl-L-tryptophan from an imidazolidinone derivative. researchgate.net

Stereocontrol during this process is paramount. Chiral auxiliaries are often employed to direct the incoming electrophile to one face of the enolate, leading to a high degree of diastereoselectivity. For instance, the use of cis- and trans-2-ferrocenyl-3-pivaloyl-4-alkyl-1,3-oxazolidin-5-ones as chiral glycine (B1666218) equivalents allows for highly stereoselective allylation at the alpha-position. rsc.org Hydrolysis of the resulting product yields enantiomerically enriched (R)- or (S)-2-alkyl-2-aminopent-4-enoic acids. rsc.org

Beyond alpha-methylation, other substituents can be introduced using similar principles by varying the electrophile. Furthermore, modifications to other parts of the molecule, such as the vinyl group, can be achieved through various addition or cross-coupling reactions, expanding the library of accessible derivatives. The synthesis of suprofen, an alpha-methyl-4-(2-thienylcarbonyl)benzeneacetic acid, showcases the preparation of complex substituted acetic acid derivatives for pharmacological screening. nih.gov

Table 2: Synthetic Strategies for Analogues| Strategy | Description | Key Reagents | Example Application (Related Structures) |

|---|---|---|---|

| Alpha-Alkylation via Enolate | Introduction of an alkyl group at the alpha-carbon of the carboxylic acid (or a derivative). | Strong base (e.g., LDA), alkyl halide (e.g., CH₃I). | Synthesis of α-methyl-L-tryptophan. researchgate.net |

| Asymmetric Synthesis with Chiral Auxiliaries | Use of a removable chiral group to direct stereoselective functionalization. | Chiral oxazolidinones, LDA, electrophiles (e.g., allyl bromide). | Asymmetric synthesis of (R)- and (S)-2-alkyl-2-aminopent-4-enoic acids. rsc.org |

| Multi-component Reactions | Combining multiple starting materials in a single step to build molecular complexity. | Gold/magnesium catalysts for azepine synthesis. researchgate.net | One-pot synthesis of substituted azepines. researchgate.net |

Incorporation into More Complex Molecular Architectures and Hybrid Structures

The functional groups of this compound make it an attractive synthon for incorporation into larger and more complex molecules. The carboxylic acid provides a handle for forming amide, ester, or other related bonds, while the vinyl fluoride (B91410) moiety offers a site for various transformations.

The incorporation of unique amino acids into peptides is a well-established strategy for developing novel therapeutics. nih.gov Similarly, the carboxylic acid of this compound can be activated and coupled with amines or amino acids to be integrated into peptide backbones or other amide-containing structures. The presence of the fluorine atom can confer desirable properties such as increased helicity and stability, as seen when α-methylated amino acids are incorporated into apolipoprotein A-I mimetic peptides. nih.gov

The vinyl fluoride group can participate in a range of chemical reactions. For example, it could potentially be used in cycloaddition reactions to form complex cyclic or heterocyclic systems. Fluorinated ene-ynes, for instance, are versatile intermediates in organic synthesis. ucla.edu

Furthermore, the entire fluorinated alkyl chain can be incorporated into larger scaffolds. For example, synthetic strategies have been developed to create di- and tri-substituted fluoroalkylated azepanes through the ring expansion of pyrrolidines. researchgate.net This demonstrates how a fluorinated fragment can be used as a key component in the construction of complex heterocyclic frameworks, which are prevalent in many biologically active compounds. researchgate.netresearchgate.net The synthesis of various heterocyclic derivatives, such as substituted thieno[2,3-d]pyrimidine-2,4-dithiones, often relies on the assembly of smaller, functionalized building blocks. nih.gov

Table 3: Potential Reactions for Molecular Incorporation| Functional Group | Reaction Type | Potential Outcome | Relevance |

|---|---|---|---|

| Carboxylic Acid | Amide Bond Formation | Incorporation into peptides or other amide-containing molecules. | Creates hybrid structures with potential biological activity. nih.gov |

| Carboxylic Acid | Esterification | Formation of ester derivatives, potentially as prodrugs or synthetic intermediates. | Standard functional group transformation. |

| Vinyl Fluoride | Cycloaddition Reactions | Construction of complex cyclic and heterocyclic systems. | Builds molecular complexity for novel scaffolds. |

| Vinyl Fluoride | Cross-Coupling Reactions | Attachment of aryl or other vinyl groups. | Expands structural diversity. |

| Entire Molecule | Multi-step Synthesis | Use as a building block for larger targets. | Applicable in the synthesis of complex molecules like fluoroalkylated azepanes. researchgate.net |

Emerging Research Directions and Future Perspectives for 2 Fluoropent 4 Enoic Acid

Development of Sustainable and Green Chemistry Approaches for its Synthesis

The synthesis of fluorinated organic compounds has traditionally relied on methods that can be energy-intensive and may utilize hazardous reagents. tandfonline.com However, the principles of green chemistry are increasingly being applied to fluorine chemistry, aiming to develop more environmentally benign and efficient synthetic routes. tandfonline.comrsc.org Future research on the synthesis of 2-fluoropent-4-enoic acid is expected to be heavily influenced by these principles.

Key areas of development in the green synthesis of this compound could include:

Catalytic Fluorination: The use of transition metal catalysts or organocatalysts for the introduction of fluorine can offer high selectivity and efficiency under milder reaction conditions compared to traditional methods. Research into enantioselective fluorination would also be crucial for producing specific stereoisomers of the target molecule.

Aqueous Media Synthesis: Performing reactions in water as a solvent is a cornerstone of green chemistry. rsc.org Developing synthetic steps for this compound that are compatible with aqueous media would significantly reduce the reliance on volatile organic solvents. rsc.org

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and reaction control, particularly for reactions involving highly reactive fluorinating agents. The application of flow chemistry could lead to a more efficient and safer production process for this compound.

Bio-inspired Synthesis: The discovery of the fluorinase enzyme, which catalyzes the formation of a carbon-fluorine bond in nature, opens up possibilities for biocatalytic approaches to the synthesis of fluorinated compounds. While not yet applied to this specific molecule, future research could explore the use of engineered enzymes for the fluorination step in the synthesis of this compound.

| Synthetic Approach | Key Advantages | Potential Challenges | Green Chemistry Principles Addressed |

|---|---|---|---|

| Organocatalytic Asymmetric Fluorination | High enantioselectivity, metal-free catalysis | Catalyst loading and stability | Catalysis, Atom Economy |

| Transition-Metal Catalyzed Cross-Coupling | High functional group tolerance, good yields | Residual metal contamination, ligand synthesis | Catalysis, Designing Safer Chemicals |

| Synthesis in Aqueous Micelles | Reduced use of organic solvents, potential for rate enhancement | Substrate solubility, product isolation | Safer Solvents and Auxiliaries |

| Continuous Flow Synthesis | Enhanced safety, scalability, precise reaction control | Initial setup cost, potential for clogging | Inherently Safer Chemistry for Accident Prevention |

| Biocatalytic Fluorination (Hypothetical) | High selectivity, mild reaction conditions, biodegradable catalyst | Enzyme engineering for substrate specificity, operational stability | Use of Renewable Feedstocks, Catalysis |

Expanding the Scope of Biochemical Target Exploration and Mechanistic Probes

The introduction of a fluorine atom into a biologically active molecule can significantly alter its properties, such as metabolic stability and binding affinity to protein targets. tandfonline.com Fluorinated analogs of natural substrates are valuable tools for probing enzyme mechanisms and identifying new biochemical targets. This compound, as an analog of short-chain unsaturated fatty acids, holds promise as a mechanistic probe.

Future research in this area could focus on:

Enzyme Inhibition Studies: Many enzymes involved in fatty acid metabolism and signaling could be potential targets for this compound. The electron-withdrawing nature of the fluorine atom at the alpha-position can influence the acidity of the carboxylic acid and the reactivity of the double bond, potentially leading to the inhibition of enzymes such as fatty acid synthases or cyclooxygenases.

Mechanism-Based Inactivation: The vinyl fluoride (B91410) moiety in this compound could potentially act as a mechanism-based inactivator (suicide substrate) for certain enzymes. Upon enzymatic processing, a highly reactive intermediate could be generated that covalently modifies the enzyme's active site, leading to irreversible inhibition.

Metabolic Fate and Pathway Elucidation: Using isotopically labeled (e.g., ¹⁸F) this compound, researchers could trace its metabolic fate in cellular and whole-organism models. This could reveal new metabolic pathways and identify enzymes that interact with this fatty acid analog.

Development of Fluorescent Probes: The terminal double bond in this compound provides a handle for further chemical modification. For instance, it could be derivatized with a fluorescent tag, creating a probe to visualize its localization and interactions within living cells.

| Potential Enzyme Target | Rationale for Investigation | Potential Mode of Interaction |

|---|---|---|

| Fatty Acid Synthase (FASN) | Structural similarity to fatty acid building blocks. | Competitive inhibition or covalent modification of the active site. |

| Cyclooxygenases (COX-1/COX-2) | Analog of arachidonic acid precursors. | Inhibition of prostaglandin synthesis. |

| Acyl-CoA Synthetases | Potential to be activated to the corresponding CoA ester. | Substrate mimicry leading to competitive inhibition. |

| Peroxisome Proliferator-Activated Receptors (PPARs) | Fatty acids are natural ligands for PPARs. | Agonist or antagonist activity, modulating gene expression. |

Integration of Advanced Computational and Experimental Methodologies for Rational Design

The rational design of novel molecules with desired properties can be greatly accelerated by the integration of computational and experimental techniques. For a relatively unexplored molecule like this compound, this integrated approach can guide the synthesis of derivatives with enhanced activity and selectivity.

Future research directions combining these methodologies include:

Quantum Mechanical Calculations: Density Functional Theory (DFT) and other quantum mechanical methods can be used to predict the geometric and electronic properties of this compound. researchgate.net These calculations can provide insights into its reactivity, conformational preferences, and spectroscopic signatures. nih.gov

Molecular Docking and Dynamics Simulations: In silico docking studies can predict the binding modes of this compound and its derivatives to the active sites of potential protein targets. Molecular dynamics simulations can then be used to assess the stability of these interactions and to understand the dynamic behavior of the ligand-protein complex.

Quantitative Structure-Activity Relationship (QSAR) Studies: By synthesizing a library of derivatives of this compound with systematic variations in their structure and measuring their biological activity, QSAR models can be developed. These models can identify the key structural features that contribute to the desired activity and guide the design of more potent compounds.

In Vitro and In Vivo Validation: The predictions from computational models must be validated through rigorous experimental testing. This includes in vitro assays to determine enzyme inhibition constants and cell-based assays to assess cellular effects. Promising candidates can then be advanced to in vivo studies in animal models.

| Step | Methodology | Objective | Expected Outcome |

|---|---|---|---|

| 1. Initial Characterization | Quantum Mechanical Calculations (DFT) | Predict electronic properties and reactivity. | Understanding of the molecule's intrinsic properties. |

| 2. Target Identification | Molecular Docking | Screen potential protein targets. | A ranked list of putative biological targets. |

| 3. Virtual Screening | High-Throughput Virtual Screening | Identify initial hit compounds from virtual libraries. | A set of diverse chemical scaffolds for further development. |

| 4. Lead Optimization | Molecular Dynamics and QSAR | Refine the structure of hit compounds to improve potency and selectivity. | Optimized lead candidates with predicted enhanced activity. |

| 5. Experimental Validation | Synthesis and Biological Assays | Confirm the activity of designed compounds. | Experimental validation of computational predictions. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-fluoropent-4-enoic acid, and what key challenges arise during its purification?

- Methodological Answer : Synthesis typically involves fluorination of a pent-4-enoic acid precursor using agents like DAST (diethylaminosulfur trifluoride) or Selectfluor. Challenges include controlling regioselectivity due to the electron-deficient alkene and avoiding side reactions like hydration. Purification often requires gradient elution in reverse-phase HPLC to separate fluorinated byproducts, as traditional distillation may degrade the acid .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how do data interpretation challenges differ from non-fluorinated analogs?

- Methodological Answer :

- ¹⁹F NMR : Critical for confirming fluorine incorporation (δ ~ -120 to -150 ppm). Coupling constants (²J/³J) help verify alkene geometry.

- IR Spectroscopy : C=O stretching (~1700 cm⁻¹) and C-F stretching (~1100 cm⁻¹) bands must be distinguished from carboxylic acid dimer peaks.

- GC-MS : Requires derivatization (e.g., methyl ester formation) to avoid thermal decomposition. Fluorine’s electronegativity complicates fragmentation patterns compared to non-fluorinated analogs .

Q. How should researchers evaluate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products. Buffer solutions (pH 2–9) and temperatures (25–60°C) simulate storage conditions. Kinetic modeling (Arrhenius plots) predicts shelf life, while ¹H NMR tracks structural changes (e.g., decarboxylation or isomerization) .

Q. What in vitro assays are suitable for preliminary screening of this compound’s biological activity?

- Methodological Answer : Use enzyme inhibition assays (e.g., lipoxygenase or cyclooxygenase) to assess anti-inflammatory potential. Cell viability assays (MTT or resazurin) evaluate cytotoxicity. Ensure controls include non-fluorinated analogs to isolate fluorine’s effects. Replicate experiments ≥3 times to account for biological variability .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental observations in the stereochemical outcomes of this compound synthesis?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to model transition states and compare with experimental NMR coupling constants. If discrepancies persist, use isotopic labeling (²H or ¹³C) to trace reaction pathways. Cross-validate with X-ray crystallography of intermediates to confirm geometries .

Q. What advanced kinetic isotope effect (KIE) studies elucidate the rate-determining steps in fluorinated enoic acid reactions?

- Methodological Answer : Conduct parallel KIE experiments using deuterated substrates (e.g., D₂O exchange for acid protons). A primary KIE (k_H/k_D > 2) suggests proton transfer is rate-limiting, while secondary KIEs indicate steric or electronic effects from fluorine. Compare with Eyring plots to confirm entropy/enthalpy contributions .

Q. How should multi-step syntheses be designed to achieve stereochemical control in fluorinated enoic acid derivatives?

- Methodological Answer : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) during fluorination. Monitor enantiomeric excess via chiral HPLC or Mosher ester analysis. For scale-up, prioritize catalytic methods over stoichiometric reagents to reduce waste .

Q. What strategies address contradictory reports on this compound’s biological activity across different cell lines?

- Methodological Answer :

- Meta-analysis : Compare studies using PRISMA guidelines to identify confounding variables (e.g., cell passage number, serum concentration).

- Dose-response curves : Ensure consistency in IC₅₀ calculations (use nonlinear regression models like Hill equation).

- Pathway analysis : Employ RNA-seq or proteomics to verify target engagement across models .

Data Presentation Guidelines

- Raw Data : Include in appendices with clear labeling (e.g., "S1: HPLC chromatograms").

- Processed Data : Use tables comparing yields, spectroscopic shifts, or IC₅₀ values. For example:

| Synthesis Method | Yield (%) | ¹⁹F NMR (ppm) | Purity (HPLC) |

|---|---|---|---|

| DAST Fluorination | 62 | -138.2 | 98.5 |

| Selectfluor | 78 | -142.5 | 99.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.